molecular formula C6H4O2S B1296998 2,5-Thiophenedicarboxaldehyde CAS No. 932-95-6

2,5-Thiophenedicarboxaldehyde

Cat. No.: B1296998
CAS No.: 932-95-6
M. Wt: 140.16 g/mol
InChI Key: OTMRXENQDSQACG-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxaldehyde: is an organic compound with the molecular formula C₆H₄O₂S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two formyl groups (-CHO) attached to the 2 and 5 positions of the thiophene ring. It is also known by other names such as 2,5-Diformylthiophene and 2,5-Thiophenedial .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Thiophenedicarboxaldehyde can be synthesized from 2,5-bis(chloromethyl)thiophene using Kröhnke’s method . This method involves the reaction of 2,5-bis(chloromethyl)thiophene with dimethylformamide and phosphorus oxychloride to yield the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the same principles as laboratory methods, scaled up for industrial use. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Thiophenedicarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Condensation: Reactions with amines typically occur under acidic or basic conditions, often using catalysts to facilitate the process.

Major Products:

    Oxidation: 2,5-Thiophenedicarboxylic acid.

    Reduction: 2,5-Thiophenedimethanol.

    Condensation: Schiff bases and other nitrogen-containing derivatives.

Scientific Research Applications

2,5-Thiophenedicarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Thiophenedicarboxaldehyde largely depends on its chemical reactivity. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, through condensation reactions. This reactivity is exploited in the synthesis of various derivatives and polymers. The thiophene ring provides aromatic stability and electronic properties that are valuable in materials science .

Comparison with Similar Compounds

    2,5-Furandicarboxaldehyde: Similar structure but with an oxygen atom in the ring instead of sulfur.

    2,5-Pyridinedicarboxaldehyde: Contains a nitrogen atom in the ring.

    2,5-Thiophenedicarboxylic acid: The oxidized form of 2,5-Thiophenedicarboxaldehyde.

Uniqueness: this compound is unique due to the presence of sulfur in the thiophene ring, which imparts distinct electronic properties compared to oxygen or nitrogen-containing analogs. This makes it particularly useful in the synthesis of conducting polymers and other advanced materials .

Properties

IUPAC Name

thiophene-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMRXENQDSQACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343151
Record name Thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-95-6
Record name 2,5-Thiophenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2,5-dicarbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-2,5-dicarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-thiophenedicarboxaldehyde?

A1: The molecular formula of this compound is C6H4O2S, and its molecular weight is 140.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H and 13C): This technique helps determine the structure and purity of the compound by analyzing the magnetic environments of hydrogen and carbon atoms. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule, such as the characteristic stretches for aldehyde C=O and thiophene C=C bonds. [, , ]
  • UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule, providing information about its conjugation and light absorption properties. [, , , ]

Q3: In what materials and applications is this compound commonly utilized?

A3: this compound finds application in various materials due to its reactivity and ability to form conjugated systems. It serves as a building block for:

  • Conjugated Polymers: Utilized in the synthesis of poly(arylenevinylene)s [], polyazomethines [, ], and other conjugated polymers for optoelectronic applications like organic solar cells. [, ]
  • Covalent Organic Frameworks (COFs): Serves as a linker in the construction of porous, crystalline COFs with applications in catalysis, gas storage, and sensing. [, , ]
  • Schiff Base Macrocycles: Forms macrocyclic ligands by condensation with diamines, which can complex with metal ions for various applications. [, ]

Q4: Does this compound itself exhibit catalytic properties?

A4: While this compound itself is not typically used as a catalyst, it can be incorporated into structures that exhibit catalytic activity. For example:

  • Metal Complexes: Schiff base ligands derived from this compound can complex with metal ions to form catalysts for various organic transformations. [, ]
  • COF Incorporation: COFs synthesized using this compound as a building block can demonstrate catalytic activity due to their porous structure and tunable active sites. [, ]

Q5: How is computational chemistry used to study this compound and its derivatives?

A5: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound and its derivatives.

  • Density Functional Theory (DFT): DFT calculations can predict electronic properties like HOMO/LUMO levels, energy gaps, and molecular geometries, aiding in the design of new materials. [, , ]
  • Molecular Dynamics Simulations: These simulations can model the behavior of this compound-based materials, such as polymers and COFs, in different environments, providing insights into their stability and properties. []

Q6: How do structural modifications of this compound affect its reactivity and properties?

A6: Modifications to the this compound structure can significantly influence its properties:

  • Electron-Donating/Withdrawing Groups: Introducing electron-donating or withdrawing groups on the thiophene ring can alter the electronic distribution, affecting its reactivity in condensation reactions and its optical properties. [, , ]
  • Extending Conjugation: Incorporating this compound into larger conjugated systems through polymerization or macrocycle formation can significantly influence its optical and electronic properties. [, , , ]

Q7: What are some emerging areas of research involving this compound?

A7: Current research focuses on exploring new applications for this compound-based materials, such as:

  • Biomedical Applications: Investigating the potential of this compound derivatives as therapeutic agents, leveraging their ability to interact with biomolecules. [, , ]
  • Environmental Remediation: Developing this compound-based materials for environmental applications like heavy metal removal and sensing. [, , ]
  • Energy Storage and Conversion: Exploring the potential of this compound-based materials in energy-related applications like batteries and supercapacitors. [, ]

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